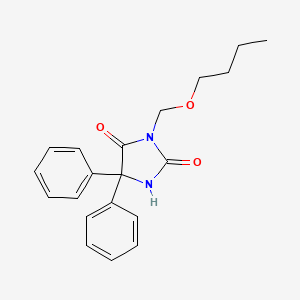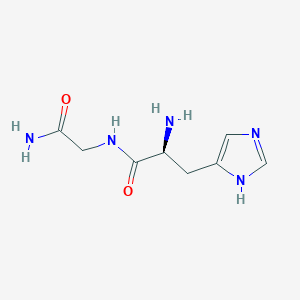
L-Histidyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-glycinamide is a dipeptide composed of the amino acids histidine and glycine It is a small molecule with the chemical formula C8H13N5O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-glycinamide typically involves the coupling of histidine and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the amide bond or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Wissenschaftliche Forschungsanwendungen
L-Histidyl-glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in enzymatic reactions and as a substrate for various enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in modulating immune responses and as a potential drug candidate.
Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Histidyl-glycinamide involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as peptidases, which cleave the peptide bond to release the constituent amino acids. Additionally, its imidazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another dipeptide with similar properties but includes an additional lysine residue.
Glycyl-L-histidyl-L-tryptophyl: A tripeptide with an additional tryptophan residue, used in different biochemical applications.
Uniqueness
L-Histidyl-glycinamide is unique due to its specific combination of histidine and glycine, which imparts distinct chemical and biological properties. Its simplicity and ease of synthesis make it an attractive model compound for various studies .
Eigenschaften
Molekularformel |
C8H13N5O2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1 |
InChI-Schlüssel |
BXNPPNGZGCSIBK-LURJTMIESA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




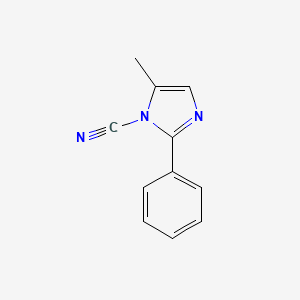

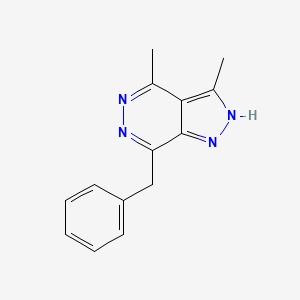

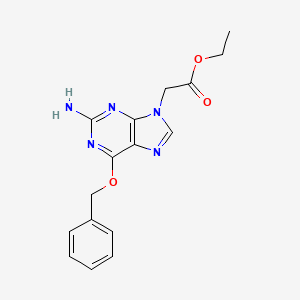
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
